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Compound of Interest

Compound Name: Jalaric acid

Cat. No.: B1672779

Introduction

Jalaric acid, a key constituent of shellac resin, is a tricyclic sesquiterpenoid with the molecular
formula C1sH200s and a molecular weight of approximately 280.32 g/mol .[1] Its complex
structure, featuring multiple stereocenters, a carboxylic acid, a hydroxyl group, an aldehyde,
and a hydroxymethyl group, makes spectroscopic analysis essential for its identification and
characterization. This guide provides an in-depth overview of the mass spectrometric data of
Jalaric acid. While detailed experimental Nuclear Magnetic Resonance (NMR) and Infrared
(IR) spectroscopic data are not readily available in publicly accessible literature, this document
presents the expected spectral characteristics based on its known structure, alongside
representative experimental protocols for its comprehensive analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and
elucidating the structure of Jalaric acid through fragmentation analysis. Electrospray ionization
(ESI) in negative mode is particularly effective for this compound.

Table 1: ESI-MS/MS Fragmentation Data for Jalaric Acid ([M-H]~)
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. Description of
m/z (Experimental) Proposed Formula
Loss/Fragment

Deprotonated parent

279 [C15H1905]~
molecule

Typical loss from the carboxylic
CO2 (43.9898 u) acid group

. u

u

CO (27.9949 u) Loss of carbon monoxide

A significant fragment ion
observed in MS/MS spectra[2]

171.1027 CoH1503~

| 99.0830 | CeH110~ | A fragment ion likely formed by cleavage between C10 and C11[2] |
Experimental Protocol: ESI-Q-ToF Mass Spectrometry

A representative protocol for the analysis of Jalaric acid using Electrospray lonization
Quadrupole Time-of-Flight (ESI-Q-ToF) Mass Spectrometry is outlined below. This method is
suitable for obtaining high-resolution mass measurements for both the parent ion and its
fragments.

o Sample Preparation: A dilute solution of Jalaric acid is prepared by dissolving the purified
compound in a suitable solvent such as methanol or acetonitrile to a final concentration of
approximately 1-10 pg/mL. To facilitate deprotonation in negative ion mode, a small amount
of a weak base like ammonium acetate may be added.

 Instrumentation: A high-resolution Q-ToF mass spectrometer equipped with an ESI source is
used.

« Infusion and lonization: The sample solution is introduced into the ESI source via direct
infusion using a syringe pump at a low flow rate (e.g., 5-10 pL/min). The ESI source is
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operated in negative ion mode. Typical source parameters might include a capillary voltage
of 2.5-3.5 kV, a source temperature of 100-150°C, and a desolvation gas flow of 5-10 L/min.

e MS Analysis: Full scan mass spectra are acquired over a mass range of m/z 50-500 to
detect the deprotonated molecule [M-H]~.

o MS/MS Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is
performed. The [M-H]~ ion (m/z 279) is mass-selected in the quadrupole and subjected to
collision-induced dissociation (CID) with an inert gas (e.g., argon). The resulting fragment
ions are then analyzed by the ToF mass analyzer. Collision energy is varied to control the
degree of fragmentation.

Infrared (IR) Spectroscopy

While an experimental IR spectrum for Jalaric acid is not available, its characteristic
absorption bands can be predicted based on its functional groups.

Table 2: Predicted FT-IR Absorption Bands for Jalaric Acid

Expected
Functional Group Wavenumber Vibration Type Intensity
(cm™)
O-H (Carboxylic .
. 3300-2500 Stretching Broad
Acid)
O-H (Alcohol) 3500-3200 Stretching Broad
C-H (sp3 and sp?) 3100-2850 Stretching Medium-Strong
C=0 (Carboxylic Acid)  1725-1700 Stretching Strong
C=0 (Aldehyde) 1740-1720 Stretching Strong
C=C (Alkene) 1680-1620 Stretching Medium

| C-O | 1300-1000 | Stretching | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
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ATR-FT-IR is a convenient technique for analyzing solid or liquid samples of natural products
like Jalaric acid with minimal sample preparation.

o Sample Preparation: A small amount of purified, solid Jalaric acid is placed directly onto the
ATR crystal (e.g., diamond or zinc selenide).

e Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

» Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The
sample is then placed on the crystal, and a pressure arm is applied to ensure good contact.
The sample spectrum is then acquired, typically by co-adding multiple scans (e.g., 16-32)
over a spectral range of 4000-400 cm~* with a resolution of 4 cm™1,

o Data Processing: The final absorbance or transmittance spectrum is generated by ratioing
the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR data for Jalaric acid are not found in the surveyed literature.
However, a general protocol for the acquisition of such data for sesquiterpenoids is provided.

Experimental Protocol: 1H and 3C NMR Spectroscopy

o Sample Preparation: Approximately 1-5 mg of purified Jalaric acid is dissolved in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-d4) in a standard 5 mm
NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

» 1H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key
parameters include a spectral width of approximately 12-16 ppm, a sufficient number of
scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. A wider spectral
width (e.g., 0-220 ppm) is necessary. DEPT (Distortionless Enhancement by Polarization
Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH,
CHz, and CHs carbons.
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e 2D NMR Experiments: To fully assign the complex structure of Jalaric acid, a suite of 2D
NMR experiments would be essential:

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for assembling the carbon
skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons and elucidate the stereochemistry of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and
characterization of a natural product like Jalaric acid.
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General Workflow for Spectroscopic Analysis of Jalaric Acid
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Caption: Workflow for the isolation and spectroscopic characterization of Jalaric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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